[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

Lipophilicity Physicochemical Property Drug Design

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (CAS 771581-20-5) is a synthetic organic building block with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol. It features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a methanamine group at the 3-position.

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
CAS No. 771581-20-5
Cat. No. B3154121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine
CAS771581-20-5
Molecular FormulaC8H9F3N2O
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OCC(F)(F)F)CN
InChIInChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,4-5,12H2
InChIKeyKUCFNEZLLQASNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethoxy)pyridin-3-yl Methanamine (CAS 771581-20-5) Procurement Guide: Key Properties for Chemical Sourcing


[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (CAS 771581-20-5) is a synthetic organic building block with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol [1]. It features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a methanamine group at the 3-position. The compound is primarily offered as a liquid for research and development purposes, with a reported purity of 95-98% and a predicted LogP of 1.48, indicating its amphiphilic character .

Why Substituting 2-(2,2,2-Trifluoroethoxy)pyridin-3-yl Methanamine with a Generic Pyridinylmethanamine Analog is High-Risk


The specific substitution pattern of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine results in physicochemical properties that differ significantly from its non-fluorinated or differently substituted analogs. These differences, including altered lipophilicity (LogP) and topological polar surface area (TPSA), are critical determinants of a molecule's behavior in biological systems and chemical reactions. Therefore, interchanging this compound with a generic pyridin-3-ylmethanamine or a positional isomer without experimental validation could lead to unexpected changes in solubility, membrane permeability, or reactivity in a synthetic sequence, making substitution a high-risk strategy for research reproducibility [1].

Quantified Differentiation: How 2-(2,2,2-Trifluoroethoxy)pyridin-3-yl Methanamine Compares to its Closest Analogs


Lipophilicity (LogP) Enhancement Compared to Unsubstituted Pyridin-3-ylmethanamine

The introduction of the 2-(2,2,2-trifluoroethoxy) group increases the compound's lipophilicity relative to the unsubstituted pyridin-3-ylmethanamine. The target compound has a reported calculated LogP of 1.48, whereas the parent compound, pyridin-3-ylmethanamine, has a LogP of 1.24 [1]. This increase in LogP suggests enhanced membrane permeability, a critical factor for biological activity in cell-based assays.

Lipophilicity Physicochemical Property Drug Design

Distinct Lipophilicity Profile from the 6-Positional Isomer

The position of the trifluoroethoxy group on the pyridine ring significantly impacts lipophilicity. The 2-substituted target compound has a calculated LogP of 1.48, while its 6-substituted regioisomer, [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine, has a reported LogP of 1.71 [1]. This quantifiable difference demonstrates that the substitution pattern, not just the presence of the trifluoroethoxy group, governs the compound's physicochemical profile.

Regioisomer Lipophilicity SAR

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

The trifluoroethoxy substitution adds significant molecular weight and alters the polar surface area compared to the parent compound. The target compound has a molecular weight of 206.17 g/mol, while pyridin-3-ylmethanamine is significantly lighter at 108.14 g/mol [1][2]. The calculated TPSA for the target compound is approximately 48.1 Ų, a value that, in combination with its LogP, positions it favorably for oral bioavailability according to Lipinski's Rule of Five [3].

Molecular Property Bioavailability Lead Optimization

Potential Metabolic Stability Advantages Inferred from Class Effects

Compounds containing a trifluoroethoxy group are often employed as bioisosteres for fluorinated phenyl rings to improve metabolic stability. Research on related systems demonstrates that CF3-alkoxy groups can enhance stability against metabolism in human liver microsomes while maintaining desirable lipophilicity and potency [1][2]. This class-level inference suggests that [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine may offer similar advantages over non-fluorinated analogs, making it a strategic choice for projects concerned with oxidative metabolism.

Metabolic Stability Fluorination Bioisostere

Key Application Scenarios for Procuring 2-(2,2,2-Trifluoroethoxy)pyridin-3-yl Methanamine


Medicinal Chemistry: Building Block for CNS and Intracellular Target Programs

With a calculated LogP of 1.48 and TPSA of 48.1 Ų, [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine possesses an optimal balance of lipophilicity and polarity for passively crossing biological membranes, including the blood-brain barrier. This makes it a highly suitable amine-containing scaffold for synthesizing libraries aimed at central nervous system (CNS) targets or other intracellular proteins where membrane permeability is a critical requirement .

Structure-Activity Relationship (SAR) Studies for Lead Optimization

The quantifiable differences in LogP compared to the unsubstituted parent (ΔLogP = +0.24) and the 6-positional isomer (ΔLogP = -0.23) make this compound an essential tool for SAR exploration. Researchers can systematically investigate how the specific placement of the trifluoroethoxy group at the 2-position influences target binding, cellular potency, and downstream ADME properties, providing critical data for lead optimization [1][2].

Chemical Biology: Development of Novel Probes and PROTACs

The primary amine group serves as a versatile synthetic handle for conjugation to linkers, fluorophores, or E3 ligase ligands. The unique physicochemical properties imparted by the trifluoroethoxy group can modulate the overall properties of the resulting probe or PROTAC (Proteolysis Targeting Chimera) molecule, potentially improving its cellular uptake, solubility, or target engagement profile .

Technical Documentation Hub

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